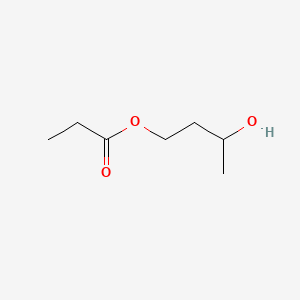
1,3-Butylene glycol 1-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butylene glycol 1-propionate is an organic compound with the molecular formula C7H14O3 It is a derivative of 1,3-butanediol, where one of the hydroxyl groups is esterified with propionic acid
Preparation Methods
The synthesis of 1,3-butylene glycol 1-propionate typically involves the esterification of 1,3-butanediol with propionic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3CH(OH)CH2CH2OH+CH3CH2COOH→CH3CH(OH)CH2CH2OCOCH2CH3+H2O
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of high-purity reactants and catalysts, as well as advanced separation techniques, ensures the production of high-quality products.
Chemical Reactions Analysis
1,3-Butylene glycol 1-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Butylene glycol 1-propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical formulations.
Industry: It is used in the production of polymers, resins, and plasticizers, where it imparts desirable properties such as flexibility, water resistance, and durability.
Mechanism of Action
The mechanism of action of 1,3-butylene glycol 1-propionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes, enzymes, or receptors, leading to changes in cellular function or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Butylene glycol 1-propionate can be compared with other similar compounds, such as:
1,3-Butanediol: The parent compound, which has two hydroxyl groups and is used in various industrial applications.
1,2-Butanediol: An isomer with different chemical properties and applications.
1,4-Butanediol: Another isomer used in the production of plastics and fibers.
2,3-Butanediol: An isomer with applications in the food and beverage industry.
The uniqueness of this compound lies in its ester functional group, which imparts different chemical reactivity and properties compared to its parent compound and other isomers.
Properties
CAS No. |
37482-81-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-hydroxybutyl propanoate |
InChI |
InChI=1S/C7H14O3/c1-3-7(9)10-5-4-6(2)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
OQOQFUOBKIIZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















